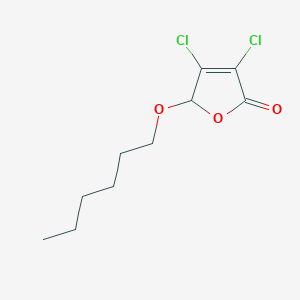phosphanium chloride CAS No. 62879-53-2](/img/structure/B14501684.png)
[2-(Carbamoylamino)-2-oxoethyl](triphenyl)phosphanium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Carbamoylamino)-2-oxoethylphosphanium chloride: is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a triphenylphosphonium group, which is known for its ability to facilitate the delivery of molecules into cells, making it a valuable tool in biochemical research and pharmaceutical development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Carbamoylamino)-2-oxoethylphosphanium chloride typically involves the reaction of triphenylphosphine with a suitable carbamoylamino-oxoethyl precursor. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the desired product is obtained with high purity and yield. Common solvents used in this synthesis include dichloromethane and acetonitrile.
Industrial Production Methods
In an industrial setting, the production of 2-(Carbamoylamino)-2-oxoethylphosphanium chloride may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Carbamoylamino)-2-oxoethylphosphanium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different phosphine oxide derivatives.
Reduction: It can be reduced to yield phosphine and other related compounds.
Substitution: The chloride ion can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of phosphonium salts with different functional groups.
Applications De Recherche Scientifique
2-(Carbamoylamino)-2-oxoethylphosphanium chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonium ylides, which are intermediates in the Wittig reaction.
Biology: The compound’s ability to penetrate cell membranes makes it useful in studies involving mitochondrial targeting and cellular uptake mechanisms.
Industry: The compound is used in the development of new materials and catalysts due to its unique chemical properties.
Mécanisme D'action
The mechanism by which 2-(Carbamoylamino)-2-oxoethylphosphanium chloride exerts its effects involves its interaction with cellular membranes. The triphenylphosphonium group allows the compound to cross lipid bilayers, enabling it to deliver attached molecules into cells. This property is particularly valuable in targeting mitochondria, where the compound can accumulate due to the negative membrane potential.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine: A related compound that lacks the carbamoylamino-oxoethyl group but shares the triphenylphosphonium core.
2-(Carbamoylamino)-2-oxoethylphosphanium chloride: A similar compound with two phenyl groups instead of three.
2-(Carbamoylamino)-2-oxoethylphosphanium chloride: Another variant with a single phenyl group.
Uniqueness
2-(Carbamoylamino)-2-oxoethylphosphanium chloride is unique due to its combination of the carbamoylamino-oxoethyl group with the triphenylphosphonium moiety. This structure provides enhanced cellular uptake and targeting capabilities, making it a valuable tool in various scientific and industrial applications.
Propriétés
Numéro CAS |
62879-53-2 |
|---|---|
Formule moléculaire |
C21H20ClN2O2P |
Poids moléculaire |
398.8 g/mol |
Nom IUPAC |
[2-(carbamoylamino)-2-oxoethyl]-triphenylphosphanium;chloride |
InChI |
InChI=1S/C21H19N2O2P.ClH/c22-21(25)23-20(24)16-26(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19;/h1-15H,16H2,(H2-,22,23,24,25);1H |
Clé InChI |
GKHRHCOPOKHOLS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[P+](CC(=O)NC(=O)N)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



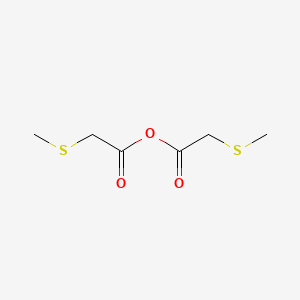
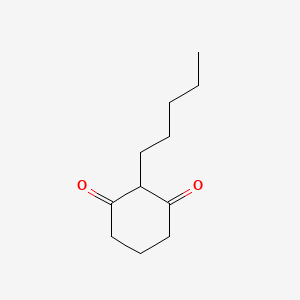
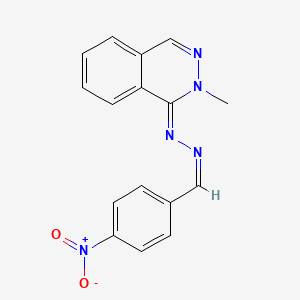
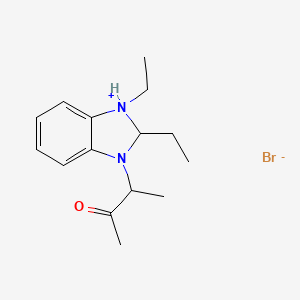

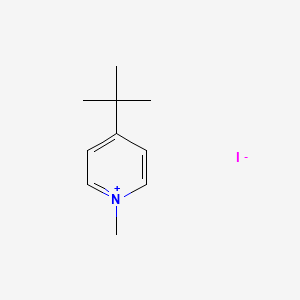
![2-[(1,3-Dithian-2-yl)methyl]-2-methyl-1,3-dioxolane](/img/structure/B14501657.png)

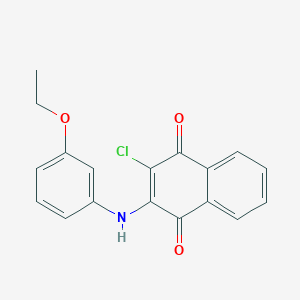
![5-Ethyl-4,4-diphenyl-3-oxa-1-azabicyclo[3.1.0]hexan-2-one](/img/structure/B14501669.png)


